2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

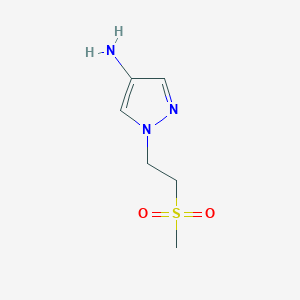

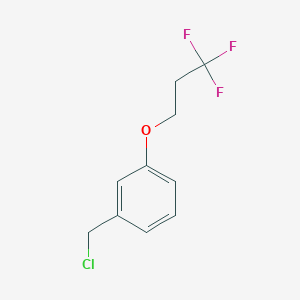

“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is a chemical compound with the molecular formula C8H4BrF5O . It has a molecular weight of 291.01 . The compound is typically in a liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H4BrF5O/c9-3-4-1-2-5 (7 (11)6 (4)10)15-8 (12,13)14/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

As mentioned earlier, “this compound” can undergo Friedel-Crafts polymerization . This reaction involves the use of an aluminum chloride catalyst to form a polymer .Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources retrieved.Wissenschaftliche Forschungsanwendungen

Palladium-Catalyzed Trifluoroethylation

This process involves the use of fluorinated moieties, such as the trifluoromethyl group, which are critical in drug design due to their lipophilic electron-withdrawing capabilities. A study by Zhao and Hu (2012) delves into the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, showcasing an alternative method for preparing (2,2,2-trifluoroethyl)arenes. This method emphasizes the significant role of fluorinated groups in medicinal chemistry (Zhao & Hu, 2012).

Aryne Route to Trifluoromethoxylated Naphthalenes

Research by Schlosser and Castagnetti (2001) explores the "aryne" route for synthesizing 1- and 2-(trifluoromethoxy)naphthalenes. This method involves the treatment of bromo-(trifluoromethoxy)benzene with lithium diisopropylamide, highlighting a novel pathway to trifluoromethoxylated compounds (Schlosser & Castagnetti, 2001).

Synthesis of High-Spin Cationic States

The synthesis and characterization of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate the potential for creating materials with unique electronic properties. This study by Ito et al. (2002) provides insights into the structural and redox properties of these compounds, relevant for applications in electronic materials (Ito et al., 2002).

Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) discuss a direct trifluoromethoxylation method for aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene. This technique represents the first example of nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring, showcasing a novel approach to aliphatic trifluoromethyl ethers (Marrec et al., 2010).

Asymmetric Intermolecular Bromotrifluoromethoxylation

Guo et al. (2017) have developed an asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes. This method utilizes trifluoromethyl arylsulfonate as a new trifluoromethoxylation reagent, demonstrating a scalable and operationally simple process for the synthesis of trifluoromethoxylated organic molecules (Guo et al., 2017).

Safety and Hazards

“2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide” is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear . In case of exposure, immediate medical attention is required .

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various proteins and enzymes, influencing their function .

Mode of Action

The compound is likely to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific target and the biochemical context within which the compound is acting.

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

The incorporation of fluorine into a bioactive compound can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .

Result of Action

Similar compounds have been known to undergo the friedel-crafts polymerization in the presence of an aluminum chloride catalyst to afford the polymer .

Biochemische Analyse

Biochemical Properties

2,4-Difluoro-3-(trifluoromethoxy)benzyl bromide plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with thiol groups in cysteine residues of proteins, leading to the formation of covalent bonds. This interaction can alter the protein’s function and activity, making this compound a useful tool for studying protein function and enzyme mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of signaling proteins can lead to altered signal transduction, affecting cellular responses to external stimuli. Additionally, changes in gene expression induced by this compound can impact cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromide group in the compound is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the presence of fluorine atoms can influence the compound’s binding affinity and specificity, further modulating its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. This degradation can result in reduced efficacy and altered biochemical effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as tissue damage and inflammation have been observed. These adverse effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s behavior and effects in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific cellular compartments. This distribution can affect the compound’s localization and activity, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in various cellular environments .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-3-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-3-4-1-2-5(10)7(6(4)11)15-8(12,13)14/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABVXRHERUPNTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)OC(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-cyano-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-3-sulfonamide](/img/structure/B2896793.png)

![2-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896797.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide](/img/structure/B2896801.png)

![ethyl 2-(2-((4-phenylthiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2896803.png)

![2'-Amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2896805.png)

![3-(benzenesulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2896807.png)